molecular formula C20H17N3O5S B2520996 N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-63-3

N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2520996
CAS No.: 941947-63-3
M. Wt: 411.43
InChI Key: JEUMXAXLVLCLRV-UHFFFAOYSA-N
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Description

N-(4-(2-((2-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole moiety and a 2-methoxyphenyl substituent. The compound’s structure integrates a thiazole ring linked to a carboxamide group, which is further connected to a 2-methoxyphenylamine via a ketone-containing ethyl chain.

Properties

IUPAC Name

N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-26-15-5-3-2-4-14(15)22-18(24)9-13-10-29-20(21-13)23-19(25)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUMXAXLVLCLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties and biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C22H22N4O4S2
  • Molecular Weight : 470.6 g/mol
  • CAS Number : 941937-32-2

The structure includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study using the Sulforhodamine B (SRB) assay demonstrated significant antiproliferative activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results indicated:

Cell Line IC50 (μM) Standard Drug IC50 (μM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These findings suggest that the compound exhibits stronger cytotoxicity compared to the standard chemotherapeutic agent doxorubicin in certain cases .

The mechanism behind the anticancer activity of this compound appears to involve multiple pathways:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancers.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

Case Studies and Experimental Findings

Several case studies have been documented regarding the biological activity of this compound:

  • A study on the synthesis of similar compounds demonstrated that those with methoxy substitutions exhibited enhanced antiproliferative properties against various cancer cell lines .
  • Another investigation into related thiazole derivatives suggested that modifications in their structure could lead to improved efficacy against resistant cancer cell lines .

Toxicity and Safety Profile

While the anticancer potential is promising, it is essential to consider the toxicity profile of this compound. Acute oral toxicity studies are necessary to determine safe dosage levels and potential side effects. Preliminary assessments suggest that compounds within this class may have favorable safety profiles when tested under controlled conditions .

Scientific Research Applications

Biological Activities

N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potential in various therapeutic areas:

  • Antidepressant Effects : By inhibiting MAO, the compound may help alleviate symptoms of depression.
  • Neuroprotective Properties : Its effects on cholinesterases suggest a role in protecting against neurodegenerative diseases.

Research Findings

Recent studies have evaluated the biological activity of this compound and similar derivatives. The findings are summarized in the following table:

CompoundTarget EnzymeInhibition (%)IC50 (µM)Reference
4gMAO-B57.1114.80 ± 5.45
4dBuChE77.76N/A
3bAChEN/AN/A

Case Studies

  • Neurodegenerative Disease Models :
    • In vitro assays demonstrated that compounds similar to this compound significantly reduce enzyme activity linked to neurodegeneration. For instance, compound 4g reduced the immobility time in the forced swim test (FST), indicating potential antidepressant properties.
  • Cytotoxicity Assessments :
    • The cytotoxicity of related compounds was assessed using the MTT method, showing cell viability above 90% at effective concentrations, suggesting a favorable safety profile for further development.

Summary

This compound is a promising compound with significant potential in medicinal chemistry. Its ability to inhibit key enzymes involved in neurodegenerative diseases and its antidepressant effects make it a valuable candidate for further research and development.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole moiety is synthesized via Hantzsch thiazole synthesis , involving condensation of α-halo carbonyl compounds with thiourea derivatives. For this compound, the reaction utilizes 2-bromoacetophenone derivatives and thiourea analogs under reflux in ethanol.

Reaction Component Conditions Yield Reference
2-bromo-1-(2-methoxyphenyl)ethan-1-oneEthanol, 80°C, 12 hrs68%
Thiosemicarbazide derivativeCatalytic HCl, nitrogen atmosphere72%

Amide Coupling

The central amide bond is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzo[d] dioxole-5-carboxylic acid and the thiazol-2-amine intermediate .

Key parameters :

  • Solvent: Dry DMF

  • Temperature: 0°C → RT (gradual warming)

  • Reaction time: 24 hrs

  • Yield: 58-65%

Hydrolysis of Amide Bonds

The compound undergoes acid- or base-catalyzed hydrolysis , cleaving the carboxamide groups:

  • Acidic conditions (6M HCl, 110°C):
    Forms benzo[d] dioxole-5-carboxylic acid and thiazol-2-amine fragments.

  • Basic conditions (NaOH 2M, 70°C):
    Produces sodium carboxylates and free amines .

Electrophilic Aromatic Substitution

The electron-rich thiazole and benzo[d] dioxole rings participate in:

  • Nitration (HNO3/H2SO4):
    Introduces nitro groups at the 5-position of the thiazole .

  • Halogenation (Br2/FeBr3):
    Brominates the dioxole ring’s para position relative to the methoxy group .

Stability Under Reaction Conditions

Condition Effect Half-Life Reference
pH 1.0 (simulated gastric fluid)Degrades via amide hydrolysis2.3 hrs
UV light (254 nm)Photolytic cleavage of dioxole ring45 min
40% humidity, 25°CNo significant decomposition>30 days

Palladium-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura reactions when functionalized with boronic esters at the thiazole ring:

Boron Reagent Product Yield Catalyst
Phenylboronic acid4-phenylthiazole derivative74%Pd(PPh3)4
4-Methoxybenzene boronic acid4-(4-methoxyphenyl)thiazole analog68%PdCl2(dppf)

These modifications enhance bioactivity by introducing aryl groups at strategic positions .

Hydrogenation of Amides

Under high-pressure H2 (50 bar) with Raney Ni catalyst , the carboxamide group reduces to a methylene amine:

Reaction :
C20H17N3O5S → C20H19N3O3S (loss of two oxygen atoms)
Conditions : Ethanol, 120°C, 8 hrs
Yield : 52%

Sodium Borohydride Reduction

Selectively reduces the ketone group in related precursors during synthesis:

  • Substrate : 2-((2-methoxyphenyl)amino)-2-oxoethyl thiazole

  • Product : 2-((2-methoxyphenyl)amino)ethyl thiazole

  • Yield : 81%

Mechanistic Insights from Case Studies

  • Kinetic studies reveal second-order kinetics for amide hydrolysis (k = 1.2 × 10−3 L·mol−1·s−1 at pH 7.4).

  • DFT calculations indicate the thiazole nitrogen acts as a nucleophile in Pd-catalyzed cross-couplings, with an activation energy of 28.5 kcal/mol .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate electrophilic substitutions by stabilizing transition states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Varied Aromatic Substituents

Compounds sharing the core benzo[d][1,3]dioxole-thiazole-carboxamide structure but differing in aromatic substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituent Position Molecular Formula Molecular Weight Key Structural Differences
Target Compound 2-Methoxyphenyl C20H17N3O5S 411.4 Reference compound with 2-methoxy substitution
N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 3-Methoxyphenyl C20H17N3O5S 411.4 Methoxy group at meta position on phenyl ring
N-(4-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 2,4-Dimethylphenyl C21H19N3O4S 409.5 Methyl groups replace methoxy at ortho/para positions
N-(4-(2-((4-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 4-Methoxyphenethyl C22H21N3O5S 439.5 Phenethyl chain extends substituent length

Key Observations :

  • Electron Effects : Methyl groups (in the 2,4-dimethylphenyl analog) reduce electron-donating capacity relative to methoxy, which could alter solubility and receptor affinity .

Compounds with Modified Core Structures

Thiazole-Pyridinyl Carboxamides

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives. These compounds replace the benzo[d][1,3]dioxole with a pyridinyl group, enhancing hydrophilicity. Synthesis involves coupling nitriles with bromoacetoacetate, followed by hydrolysis and amide formation .

Benzo[d][1,3]dioxole-Penta-2,4-dienamides

Compounds D14–D20 () feature a penta-2,4-dienamide linker instead of a thiazole ring. For example, D14 (melting point: 208.9–211.3°C) incorporates a 4-(methylthio)phenyl group. The conjugated diene system may enhance π-π stacking interactions but reduce metabolic stability compared to the thiazole-based target .

Functional Group Variations

Nitrothiophene Carboxamides

Compound 11 (), N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, replaces the benzodioxole with a nitrothiophene moiety.

Benzothiazole-Triazole Hybrids

highlights N-(benzo[d]thiazol-2-yl)benzamide-triazole hybrids (e.g., molecular weight: 665.8).

Physical Properties

Compound Category Melting Point Range (°C) Yield (%)
Benzo[d][1,3]dioxole-thiazoles Not reported Not reported
D14–D20 () 182.9–233.5 13.7–24.8
Benzothiazole-triazoles () 195–240 34–72

Notes:

  • The target compound’s melting point and yield are unreported, but analogs with similar structures (e.g., D14) show moderate yields (13.7–24.8%) and high melting points (>180°C), suggesting crystalline stability .

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